molecular formula C17H19NO2S B1226995 N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B1226995
M. Wt: 301.4 g/mol
InChI Key: QYNZXQXMPQZCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is an aromatic amide.

Scientific Research Applications

Biological Activity and Synthesis

  • N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide belongs to a group of compounds that exhibit notable antibacterial and antifungal activities. These compounds, including related thiophene-3-carboxamide derivatives, have been studied for their potential biological activities. For instance, some derivatives have shown promise due to their molecular conformation, which is locked by intramolecular hydrogen bonds, thereby enhancing their bioactivity (Vasu et al., 2005). Another study synthesized a series of similar carboxamides, finding some derivatives with significant antitumor effects, suggesting their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).

Chemical Structure and Analysis

  • The chemical structure of these compounds is of interest due to their biological activities. Their structural features have been analyzed using various techniques like X-ray crystallography and NMR spectroscopy. Such analyses have revealed important aspects like the dihedral angles between rings and the presence of intramolecular hydrogen bonds, which are crucial for their biological function (Vasu et al., 2003).

Antitumor and Pharmacological Properties

  • Several studies have focused on the antitumor properties of derivatives of N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. For example, some derivatives have been identified with notable cytostatic, antitubercular, and anti-inflammatory activities. These findings highlight the potential of these compounds in the development of new pharmaceutical drugs, particularly in cancer therapy (Chiriapkin et al., 2021).

properties

Product Name

N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H19NO2S/c1-11-7-8-12-13(10-21-16(12)9-11)17(19)18-14-5-3-4-6-15(14)20-2/h3-6,10-11H,7-9H2,1-2H3,(H,18,19)

InChI Key

QYNZXQXMPQZCLK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NC3=CC=CC=C3OC

solubility

1.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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